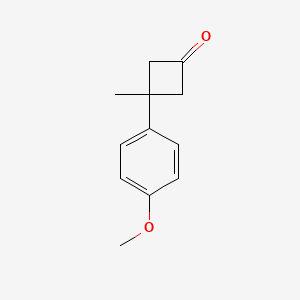
3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a 4-methoxyphenyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a Friedel-Crafts acylation reaction can be employed, where a 4-methoxybenzoyl chloride reacts with a suitable cyclobutane derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale methods. Large-scale synthesis would typically focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques might be employed to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)-3-methylcyclobutan-1-ol.
Substitution: Formation of halogenated derivatives on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetone: Shares the methoxyphenyl group but differs in the carbonyl placement.
4-Methoxyphenylacetic acid: Similar aromatic substitution but with a carboxylic acid group.
4-Methoxyphenylpropanoic acid: Contains a similar aromatic ring with a different aliphatic chain.
Uniqueness
3-(4-Methoxyphenyl)-3-methylcyclobutan-1-one is unique due to its cyclobutanone ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C12H14O2/c1-12(7-10(13)8-12)9-3-5-11(14-2)6-4-9/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
CMXBIZDEPOIKSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C1)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


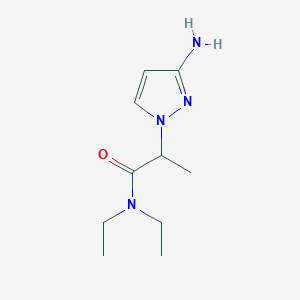
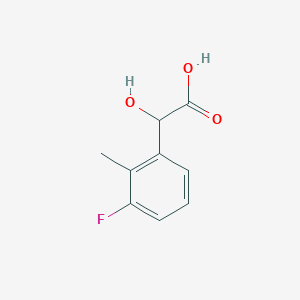
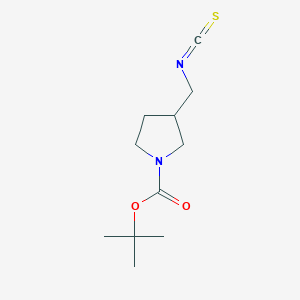
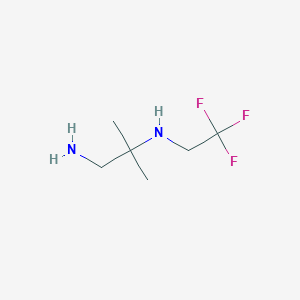
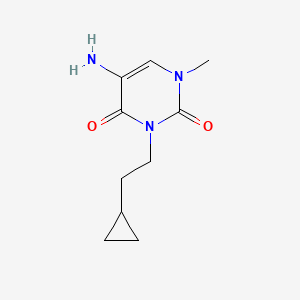
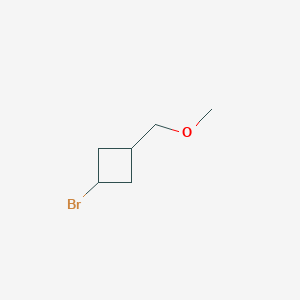
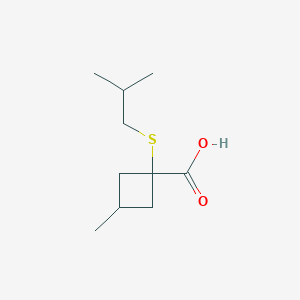
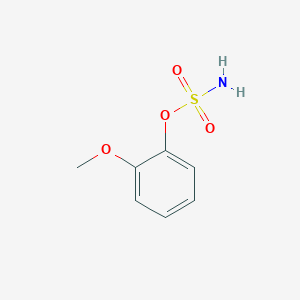
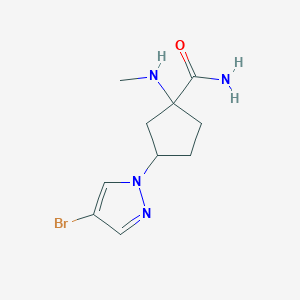
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)


![[(2-Fluorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13540156.png)
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
